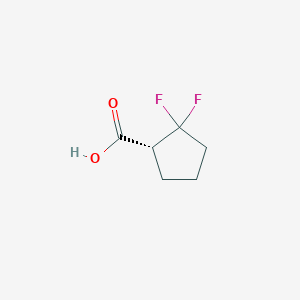
(R)-2,2-Difluorocyclopentane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2,2-Difluorocyclopentane-1-carboxylicacid is a chiral fluorinated carboxylic acid derivative. The presence of fluorine atoms in the cyclopentane ring imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2,2-Difluorocyclopentane-1-carboxylicacid typically involves the following steps:
Starting Material: The synthesis begins with cyclopentane, which undergoes fluorination to introduce the fluorine atoms at the 2,2-positions.
Chiral Resolution: The resulting difluorocyclopentane is then subjected to chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods: Industrial production of ®-2,2-Difluorocyclopentane-1-carboxylicacid may involve large-scale fluorination and carboxylation processes, utilizing continuous flow reactors to ensure high yield and purity. The use of chiral catalysts or chiral auxiliaries can enhance the enantioselectivity of the synthesis.
Types of Reactions:
Oxidation: ®-2,2-Difluorocyclopentane-1-carboxylicacid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products:
Oxidation: Formation of difluorocyclopentanone or difluorocyclopentanal.
Reduction: Formation of difluorocyclopentanol or difluorocyclopentanal.
Substitution: Formation of various substituted difluorocyclopentane derivatives.
Chemistry:
Synthesis of Complex Molecules: ®-2,2-Difluorocyclopentane-1-carboxylicacid serves as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to understand enzyme inhibition mechanisms, particularly those involving fluorinated substrates.
Medicine:
Drug Development: Due to its unique properties, ®-2,2-Difluorocyclopentane-1-carboxylicacid is explored as a potential scaffold for the development of new therapeutic agents.
Industry:
Material Science: The compound is investigated for its potential use in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of ®-2,2-Difluorocyclopentane-1-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity through hydrogen bonding and electrostatic interactions. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
(S)-2,2-Difluorocyclopentane-1-carboxylicacid: The enantiomer of the compound, with different biological activity and properties.
2,2-Difluorocyclopentane-1-carboxylicacid: The racemic mixture of the compound.
2-Fluorocyclopentane-1-carboxylicacid: A similar compound with only one fluorine atom.
Uniqueness: ®-2,2-Difluorocyclopentane-1-carboxylicacid is unique due to its chiral nature and the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. The ®-enantiomer may exhibit distinct pharmacological properties compared to its (S)-enantiomer or racemic mixture.
Properties
Molecular Formula |
C6H8F2O2 |
|---|---|
Molecular Weight |
150.12 g/mol |
IUPAC Name |
(1R)-2,2-difluorocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H8F2O2/c7-6(8)3-1-2-4(6)5(9)10/h4H,1-3H2,(H,9,10)/t4-/m1/s1 |
InChI Key |
XSLQMFZQUKYHKR-SCSAIBSYSA-N |
Isomeric SMILES |
C1C[C@@H](C(C1)(F)F)C(=O)O |
Canonical SMILES |
C1CC(C(C1)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-(2-Methoxy-2-oxoethyl)bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B13011831.png)
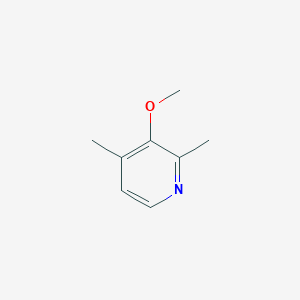
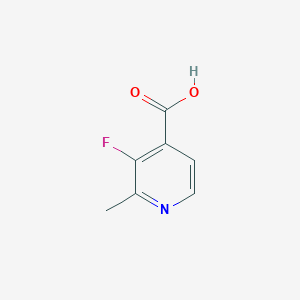
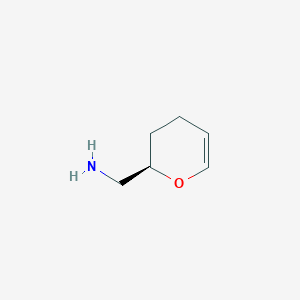

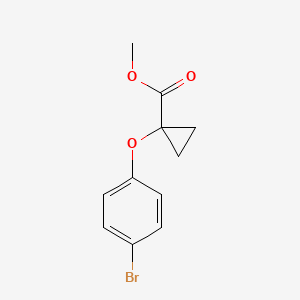
![7,8-Dihydro-1H-pyrano[4,3-b]pyridin-2(5H)-one](/img/structure/B13011852.png)
![8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B13011866.png)
![{[(2S)-azetidin-2-yl]methyl}dimethylamine](/img/structure/B13011868.png)
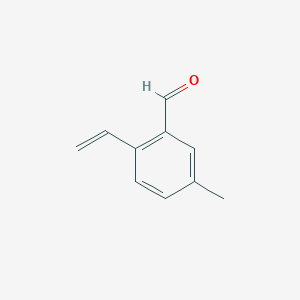
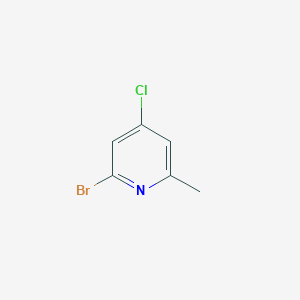
![methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B13011882.png)
![8-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13011890.png)
